Lipophilicity (logP) Comparison: A 1.45-log Unit Increase over the Unsubstituted Core Scaffold
The calculated partition coefficient (logP, a key predictor of membrane permeability and solubility) for 2-(Propan-2-yl)oxane-4-carbonitrile is 0.685, compared to -0.762 for the unsubstituted oxane-4-carbonitrile and -0.243 for the 2-methyl analog [1]. This represents a 1.45-log unit increase over the parent scaffold.
Methyl: -0.243; Ethyl: 0.286
| Evidence Dimension | Lipophilicity (logP, calculated by Enamine) |
|---|---|
| Target Compound Data | 0.685 |
| Comparator Or Baseline | Oxane-4-carbonitrile (unsubstituted): -0.762; 2-Methyloxane-4-carbonitrile: -0.243; 2-Ethyloxane-4-carbonitrile: 0.286 |
| Quantified Difference | +1.45 logP (vs. unsubstituted); +0.93 logP (vs. methyl); +0.40 logP (vs. ethyl) |
| Conditions | Calculated logP using Enamine's internal algorithm (consistent method across all compounds) |
Why This Matters
A 1.45-log unit increase in lipophilicity significantly alters predicted membrane permeability; thus, substituting the isopropyl derivative with a less lipophilic analog will lead to a different ADME profile in lead optimization series.
- [1] Chembase (Enamine LLC). (2023). Product Datasheets for oxane-4-carbonitrile (EN300-55625: logP -0.762), 2-methyloxane-4-carbonitrile (EN300-127548: logP -0.243), 2-ethyloxane-4-carbonitrile (EN300-128497: logP 0.286), and 2-(propan-2-yl)oxane-4-carbonitrile (EN300-127548: logP 0.685). View Source
